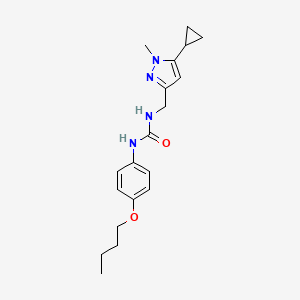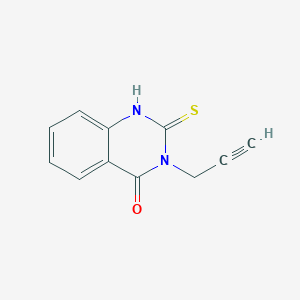
N-cyclopentyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties Research into similar compounds, such as N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, has been conducted to explore synthetic routes and chemical properties. These studies involve the condensation of substituted amines with maleic anhydride, followed by cyclization, to produce compounds with potential antifungal activity. Such synthetic methodologies are crucial for the development of novel compounds with enhanced biological activities and can be applied to the synthesis of "N-cyclopentyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide" for various research applications (Gupta & Wagh, 2006).
Biological Activities and Therapeutic Potential The exploration of compounds with similar structural motifs has demonstrated significant biological activities, including antimicrobial and antitumor effects. For instance, studies on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have revealed promising antitumor activity, indicating the potential therapeutic applications of these compounds in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017). This suggests that "this compound" could also exhibit significant biological activities, warranting further investigation into its potential therapeutic applications.
Mechanistic Insights and Drug Development Understanding the mechanism of action of compounds is essential for drug development. Research into related compounds, such as N-acetylcysteine, has provided insights into their protective effects against oxidative stress, highlighting the importance of antioxidant properties in mitigating toxicity (Elbini Dhouib et al., 2016). Such studies underscore the potential of "this compound" in contributing to the development of novel therapeutic agents with specific mechanisms of action.
Mécanisme D'action
Target of Action
The primary targets of N-cyclopentyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and muscle control.
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.
Result of Action
The result of the action of N-cyclopentyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is the inhibition of cell proliferation, particularly in breast cancer cells . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13(15-10-5-1-2-6-10)9-18-14(20)11-7-3-4-8-12(11)16-17-18/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOORPHANPBTOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
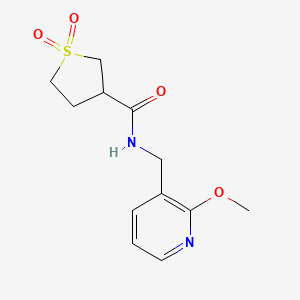
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

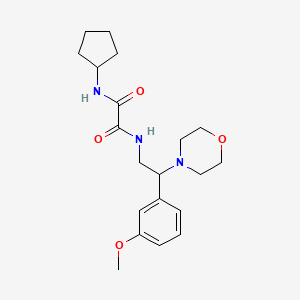

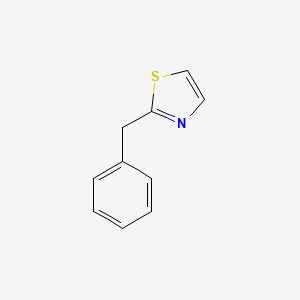
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide](/img/structure/B2957803.png)
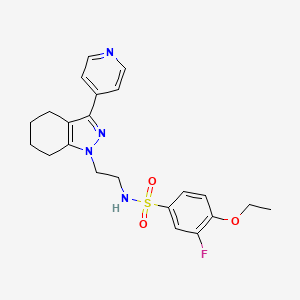
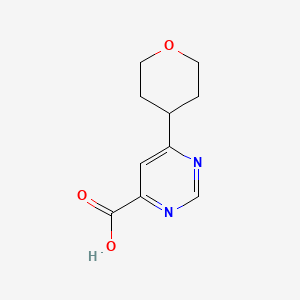


![3-(3-Hydroxypropyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2957809.png)
